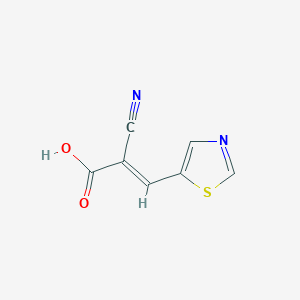

2-Cyano-3-(thiazol-5-yl)acrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Cyano-3-(thiazol-5-yl)acrylic acid” is a chemical compound with the molecular formula C7H4N2O2S . It has a molecular weight of 180.19 . The IUPAC name for this compound is (E)-2-cyano-3-(thiazol-2-yl)acrylic acid .

Synthesis Analysis

The synthesis of “2-Cyano-3-(thiazol-5-yl)acrylic acid” involves several steps. The cyclization of 3 to 1,2,4-thiadiazole derivative 4 was performed by bromination followed by treatment with potassium thiocyanate . A mixture of 3a-i (10 mmol) and ethyl 2-cyano-3,3-bis (methylthio)acrylate (10 mmol) in 10 mL of DMF and anhydrous potassium carbonate (10 mmol) was stirred at room temperature for 1 h .

Molecular Structure Analysis

The InChI code for “2-Cyano-3-(thiazol-5-yl)acrylic acid” is 1S/C7H4N2O2S/c8-4-5(7(10)11)3-6-9-1-2-12-6/h1-3H,(H,10,11)/b5-3+ . This code provides a unique representation of the molecular structure of the compound.

Physical And Chemical Properties Analysis

“2-Cyano-3-(thiazol-5-yl)acrylic acid” is a solid at room temperature . It has a boiling point of 371.7°C at 760 mmHg . The compound has a high GI absorption and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a Log Kp (skin permeation) of -6.78 cm/s .

Safety and Hazards

Mecanismo De Acción

Target of Action

Thiazole derivatives, such as voreloxin, have been known to bind to dna and interact with topoisomerase ii .

Mode of Action

The interaction of thiazole derivatives with topoisomerase II leads to DNA double-strand breaks, a G2 stop, and ultimately, cell death

Biochemical Pathways

The interaction with topoisomerase ii suggests that it may affect dna replication and cell division .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound .

Result of Action

The interaction with topoisomerase ii and the resulting dna double-strand breaks suggest that it may lead to cell death .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Cyano-3-(thiazol-5-yl)acrylic acid . .

Propiedades

IUPAC Name |

(E)-2-cyano-3-(1,3-thiazol-5-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c8-2-5(7(10)11)1-6-3-9-4-12-6/h1,3-4H,(H,10,11)/b5-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTSJYLMOAUIJQ-ORCRQEGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C=C(C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC=N1)/C=C(\C#N)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-(thiazol-5-yl)acrylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2389042.png)

![ethyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2389044.png)

![2,2-Difluoro-N-phenylspiro[2.2]pentane-1-carboxamide](/img/structure/B2389045.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 4,5-dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B2389048.png)

![2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2389055.png)

![3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2389056.png)

![9,9-dimethyl-6-propan-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2389057.png)